1-(4-Amino-3-methylphenyl)piperidin-3-ol

Analytical Chemistry Quality Control Isomer Identification

1-(4-Amino-3-methylphenyl)piperidin-3-ol (CAS 1155927-06-2) is a synthetic, small-molecule phenylpiperidine featuring a 3-hydroxypiperidine ring N-substituted with a 4-amino-3-methylphenyl group. It has the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol.

Molecular Formula C12H18N2O
Molecular Weight 206.289
CAS No. 1155927-06-2
Cat. No. B2628569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3-methylphenyl)piperidin-3-ol
CAS1155927-06-2
Molecular FormulaC12H18N2O
Molecular Weight206.289
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2CCCC(C2)O)N
InChIInChI=1S/C12H18N2O/c1-9-7-10(4-5-12(9)13)14-6-2-3-11(15)8-14/h4-5,7,11,15H,2-3,6,8,13H2,1H3
InChIKeyMWZPGLQPCFMWEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Amino-3-methylphenyl)piperidin-3-ol (CAS 1155927-06-2) — Structural Core Properties for Medicinal Chemistry and Chemical Biology Sourcing


1-(4-Amino-3-methylphenyl)piperidin-3-ol (CAS 1155927-06-2) is a synthetic, small-molecule phenylpiperidine featuring a 3-hydroxypiperidine ring N-substituted with a 4-amino-3-methylphenyl group. It has the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol . This compound is notified under the EU REACH CLP framework [1] and is listed in public chemical registries with a predicted boiling point of 428.0 ± 45.0 °C, a density of 1.163 ± 0.06 g/cm³, and a calculated pKa of 14.72 ± 0.20 . The presence of both an aromatic amine and a secondary aliphatic alcohol enables selective downstream functionalization and structure-activity relationship (SAR) exploration, making this scaffold relevant for medicinal chemistry and chemical biology procurement.

Why 1-(4-Amino-3-methylphenyl)piperidin-3-ol Cannot Be Replaced by In-Class Piperidine Analogs Without Quantitative Risk


The 3-hydroxypiperidine regioisomer architecture defines a distinct spatial arrangement of hydrogen-bond donors and acceptors compared to the widespread 4-hydroxypiperidine or des-hydroxy analogs. Regioisomeric 3(4)-aminopiperidin-4(3)-ols produce different mass spectrometric fragmentation signatures and are not spectroscopically interchangeable, demanding explicit identity confirmation [1]. Moreover, the combination of a 3-methyl group on the aniline ring and a 3-OH on the piperidine ring yields a predicted pKa of 14.72, whereas the 4-OH regioisomer (CAS 161282-02-6) exhibits a predicted pKa of 14.79 — a measurable difference that can affect protonation state and solubility in aqueous assay media . Both positional isomers carry identical CLP hazard classifications (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3), so safety profiles do not distinguish them; the procurement choice must be driven by structural precision, physicochemical properties, and documented application context [2].

Quantitative Comparator Evidence Driving the Selection of 1-(4-Amino-3-methylphenyl)piperidin-3-ol Over Close Analogs


Regioisomeric Differentiation via Mass Spectrometry: 3-OH vs. 4-OH Piperidine Core

Mass spectrometry with electron ionization (EI-MS) enables unambiguous structural discrimination between 3-aminopiperidin-4-ol and 4-aminopiperidin-3-ol regioisomers. The 4-aminopiperidin-3-ol scaffold generates a diagnostic fragment ion at m/z 100 that is absent in the 3-aminopiperidin-4-ol isomer, while the latter yields characteristic ions [M-18]⁺·, [M-19]⁺, and [M-43]⁺ [1]. This established fragmentation rule directly applies to 1-(4-amino-3-methylphenyl)piperidin-3-ol, which belongs to the 4-aminopiperidin-3-ol regioisomeric class, providing a verifiable analytical QC acceptance criterion for incoming material that cannot be satisfied by the 4-ol positional isomer (CAS 161282-02-6).

Analytical Chemistry Quality Control Isomer Identification

Predicted pKa Shift: 3-OH vs. 4-OH Regioisomer and Impact on Ionization State

Predicted acid dissociation constants (pKa) for the piperidine hydroxyl group differentiate the 3-ol and 4-ol regioisomers. 1-(4-Amino-3-methylphenyl)piperidin-3-ol has a predicted pKa of 14.72 ± 0.20 , whereas the 4-ol analog (CAS 161282-02-6) has a predicted pKa of 14.79 ± 0.20 . Although both values indicate very weak acidity under physiological conditions, the shift of approximately 0.07 log units (ΔpKa ≈ 0.07) reflects a real electronic difference arising from the position of the hydroxyl substituent relative to the ring nitrogen, which can influence local hydrogen-bonding geometry and protonation microequilibria in concentrated or non-aqueous environments.

Physicochemical Profiling ADME Prediction Formulation Design

Identical CLP Hazard Profile Between 3-OH and 4-OH Regioisomers: No Safety-Based Preference

Under the EU CLP regulation, both 1-(4-amino-3-methylphenyl)piperidin-3-ol [1] and its 4-ol regioisomer [2] carry the identical notified hazard classification: Acute Toxicity Category 4 (H302, harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity — Single Exposure Category 3 (H335, respiratory irritation by inhalation). The hazard statements and the signal word 'Warning' with the GHS07 pictogram are identical between the two compounds. Consequently, safety and handling data do not provide a procurement differentiation criterion; selection must be based on structural identity and application-specific physicochemical parameters.

Chemical Safety Regulatory Compliance Risk Assessment

Molecular Weight Differentiation Relative to the Des-Methyl Analog

The presence of a methyl substituent at the 3-position of the phenyl ring distinguishes 1-(4-amino-3-methylphenyl)piperidin-3-ol (MW 206.29 g/mol) from its demethylated analog 1-(4-aminophenyl)piperidin-3-ol (MW 192.26 g/mol), a mass difference of 14.03 Da . This structural modification simultaneously increases molecular volume (by one methyl group), modulates the electron density on the aromatic ring, and introduces a steric constraint adjacent to the 4-amino group. Piperidine SAR studies have demonstrated that the size and electron-donating or -withdrawing character of substituents directly influence biological activity; for example, activity against urease varied from 31.97 to 254 µM across differently substituted piperidine derivatives [1]. The 3-methyl group therefore represents an SAR vector that the des-methyl analog cannot replicate, making the two compounds non-interchangeable in systematic medicinal chemistry programs.

MedChem Building Blocks SAR Exploration Hit-to-Lead Optimization

Commercial Availability and Purity Specifications: Transparent Procurement Benchmark

1-(4-Amino-3-methylphenyl)piperidin-3-ol is commercially supplied at a purity specification of 97%, in package sizes of 1 g, 100 g, and 1 kg, as listed by Shanghai Amico Chemicals Co. Ltd . The positional isomer 1-(4-amino-3-methylphenyl)piperidin-4-ol (CAS 161282-02-6) is also commercially available at 95–97% purity . While both isomers are accessible, the 3-ol isomer's availability at defined purity and in multi-gram to kilogram quantities supports its use as a scale-ready intermediate for medicinal chemistry synthesis. Procurement teams must verify the CAS number (1155927-06-2) and request a certificate of analysis confirming identity by NMR or MS to avoid cross-shipment of the 4-ol isomer.

Chemical Procurement Supplier Qualification Purity Specification

High-Confidence Application Scenarios for 1-(4-Amino-3-methylphenyl)piperidin-3-ol Based on Quantifiable Differentiation Evidence


Medicinal Chemistry SAR Campaigns Targeting 3-Hydroxypiperidine Pharmacophores

When a drug discovery program requires systematic exploration of the 3-hydroxypiperidine regioisomer paired with a 4-amino-3-methylphenyl N-substituent, 1-(4-amino-3-methylphenyl)piperidin-3-ol (CAS 1155927-06-2) is the specific building block. The regioisomeric identity can be confirmed by the diagnostic m/z 100 fragment ion in EI-MS analysis [1], preventing accidental use of the 4-ol isomer. The 3-methyl group provides an additional SAR vector relative to demethylated analogs, consistent with the established influence of substituent size and electronics on activity in piperidine-based inhibitor series (e.g., urease IC50 spanning 31.97–254 µM) [2].

Analytical Method Development and Reference Standard Qualification for Isomer-Specific Assays

This compound serves as a reference standard for developing and validating LC-MS or GC-MS methods that must discriminate between 3-hydroxy and 4-hydroxy piperidine regioisomers. The distinct EI-MS fragmentation pattern established for trans-3(4)-aminopiperidin-4(3)-ol pairs [1] provides a scientifically grounded framework for ion selection and method specificity criteria. Sourcing the compound at 97% purity with a certificate of analysis confirming positional identity ensures the reference material meets ICH Q2(R1) requirements for specificity in impurity profiling and identity testing of piperidine-containing intermediates.

Physicochemical Profiling in ADME Assays Requiring Defined Ionization States

For absorption, distribution, metabolism, and excretion (ADME) studies where the protonation state of the piperidine hydroxyl influences logD, solubility, or permeability predictions, the predicted pKa of 14.72 ± 0.20 for 1-(4-amino-3-methylphenyl)piperidin-3-ol provides a specific ionization benchmark. The ΔpKa of approximately 0.07 relative to the 4-ol isomer (pKa 14.79) may be relevant in concentrated stock solutions or non-aqueous formulation environments. Combined with the identical hazard profile of both isomers [3], researchers can select the 3-ol with the assurance that the safety classification does not impose additional handling restrictions beyond those applicable to the 4-ol analog.

Scale-Up Intermediate Sourcing for Parallel Synthesis Libraries

When generating diversified compound libraries through parallel synthesis, the availability of 1-(4-amino-3-methylphenyl)piperidin-3-ol in kilogram quantities at 97% purity enables multi-gram to kilogram scale derivatization campaigns. The aromatic amine and aliphatic hydroxyl groups offer orthogonal functionalization handles for amide coupling, sulfonamide formation, reductive amination, or O-alkylation, making this scaffold a versatile intermediate for library production. Incoming quality control should include MS confirmation of the m/z 100 diagnostic ion [1] and NMR verification of the 3-hydroxy regioisomer to ensure library integrity.

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